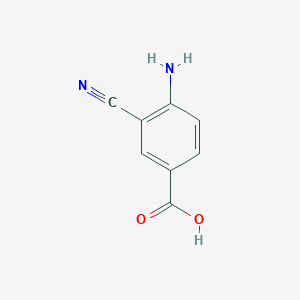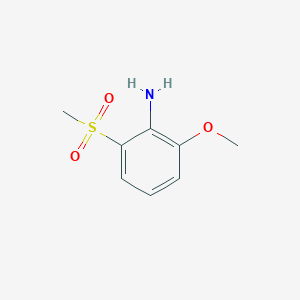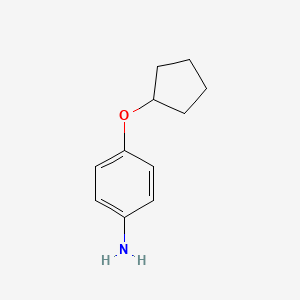
4-(环戊氧基)苯胺
描述
4-(Cyclopentyloxy)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline derivatives are a broad class of compounds that have been extensively studied due to their diverse applications in organic synthesis, materials science, and pharmaceuticals. Although the provided papers do not directly discuss 4-(Cyclopentyloxy)aniline, they do provide insights into the chemistry of related aniline compounds, which can be used to infer some aspects of 4-(Cyclopentyloxy)aniline's chemistry.
Synthesis Analysis
The synthesis of aniline derivatives often involves electrophilic substitution reactions, where aniline acts as a nucleophile. For example, the synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves SN2-Ar aminations and Williamson etherifications . Similarly, the synthesis of 4,4’ alkyloxy Benzoinilidene 4-n-propyloxy aniline involves varying the number of carbon atoms in the alkyloxy chain . These methods could potentially be adapted for the synthesis of 4-(Cyclopentyloxy)aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is characterized by the presence of an aniline moiety, which can engage in hydrogen bonding and π-π interactions. X-ray crystallographic studies of 4-anilinoquinazolines bound to protein kinases have shown that the anilino group can project into a hydrophobic pocket within the protein interior . This suggests that the cyclopentyloxy group in 4-(Cyclopentyloxy)aniline could similarly affect the molecule's binding properties and interactions.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. For instance, the cytochrome P450-catalyzed 4-hydroxylation of halogenated anilines is a reaction that involves electrophilic attack on the aniline substrates . The reactivity of aniline derivatives can also be influenced by substituents, as seen in the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid), where the presence of COOH and OH groups enhances redox activity . These findings suggest that the cyclopentyloxy substituent in 4-(Cyclopentyloxy)aniline could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the thermal and optical properties of a series of non-symmetric liquid crystal dimers based on aniline derivatives were found to be dependent on the terminal substituent's polarizability and molecular size . The presence of a cyclopentyloxy group in 4-(Cyclopentyloxy)aniline would likely affect its liquid crystalline properties, phase transitions, and optical behavior.
科学研究应用
杂环合成
4-(环戊氧基)苯胺衍生物可用于合成4-喹啉酮和其他杂环化合物。描述了一种涉及苯胺衍生物(包括4-(环戊氧基)苯胺)的环酰化形成4-喹啉酮的方法。该过程具有高产率、温和条件和易于产品分离的特点,对于生产各种杂环化合物和双喹啉酮具有重要意义(Zewge et al., 2007)。
代谢研究
4-(环戊氧基)苯胺衍生物可以在药物代谢研究中发挥作用。例如,某些药物(如双氯芬酸)的代谢物的合成和表征涉及苯胺衍生物。这项研究对于理解代谢途径和广泛使用药物的潜在毒理影响至关重要(Kenny et al., 2004)。
细胞生理的光化学激活
苯胺衍生物用于细胞生理学应用的光化学研究。对于三级胺的光活化研究,包括某些苯胺衍生物,对于理解和操纵细胞水平的生物过程具有重要意义(Asad et al., 2017)。
树枝状聚合物合成
4-(环戊氧基)苯胺衍生物可用于设计和合成新型树枝状聚合物。这些化合物对于形成具有特定性质的有机材料至关重要,例如向列性特征。基于这些衍生物的树枝状聚合物表现出溶液中的自组织行为和形成纳米聚集体的能力等性质,这对于材料科学和纳米技术应用至关重要(Morar et al., 2018)。
电致变色材料的合成
4-(环戊氧基)苯胺衍生物可用于合成电致变色材料。这些材料用于显示技术和智能窗户等领域的应用,其中需要可变透明度或颜色。这些衍生物可以构成这些材料的分子结构的一部分,有助于其电致变色性能(Li et al., 2017)。
安全和危害
4-(Cyclopentyloxy)aniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye damage, and respiratory irritation .
属性
IUPAC Name |
4-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMUVAEWOWYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424459 | |
| Record name | 4-(cyclopentyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)aniline | |
CAS RN |
26455-36-7 | |
| Record name | 4-(Cyclopentyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26455-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(cyclopentyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopentyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

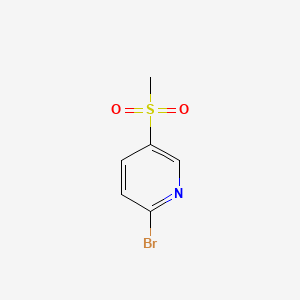

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
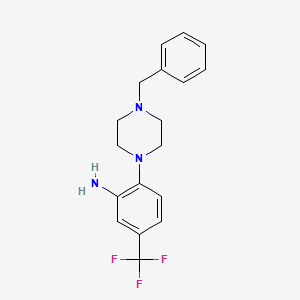
![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)
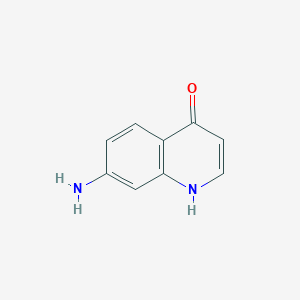
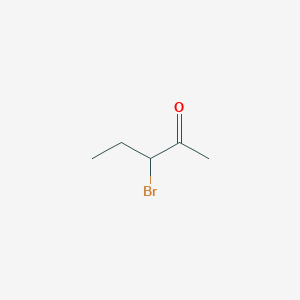
![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)
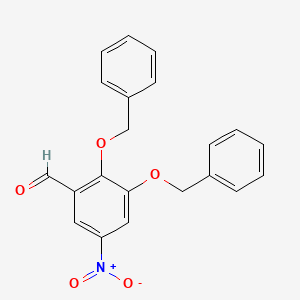
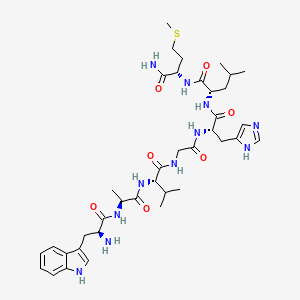
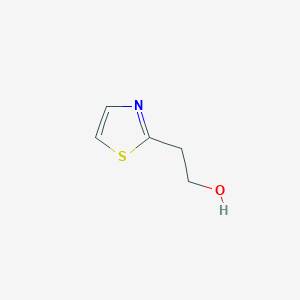
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)
